Butenedioic acid
Overview
Description
Butenedioic acid, also known as 2-Butenedioic acid, is a natural product found in Phomopsis velata, Inula grandis, and other organisms . It has the molecular formula C4H4O4 . There are two isomers of Butenedioic acid, which can be regarded as derivatives of ethene in which a hydrogen atom on each carbon has been replaced by a –COOH group . The compounds show cis-trans isomerism .
Molecular Structure Analysis
The molecular weight of Butenedioic acid is 116.07 g/mol . The IUPAC name is but-2-enedioic acid . The InChI is InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) . The Canonical SMILES is C(=CC(=O)O)C(=O)O .
Physical And Chemical Properties Analysis
Butenedioic acid has a density of 1.5±0.1 g/cm³ . The boiling point is 355.5±25.0 °C at 760 mmHg . The molar refractivity is 23.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 75 Ų .
Scientific Research Applications
Nanotheranostics and Imaging
Butenedioic acid, specifically its isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), have been utilized in the development of pH-responsive carbon quantum dot-doxorubicin (DOX) conjugates. These conjugates can self-assemble into hybrid micelles, serving as tumor-specific carrier-free nanotheranostics. This application is significant for tumor therapy and turn-on fluorescence imaging, with the trans conjugate showing higher drug content and stronger inhibition of tumor cells (Li, Yang, & Liu, 2023).
Butyric Acid in Animal Nutrition and Health
Butyric acid, a derivative of butenedioic acid, has been extensively studied for its beneficial effects in animal nutrition and health. Research has shown that sodium butyrate, a salt of butyric acid, can improve intestinal health and alter gut microbiota composition in broilers, especially during intestinal inflammation. It has also been noted for its anti-inflammatory effects and its ability to modulate microbial community structures (Zou et al., 2019).
Additionally, butyric and citric acids, including their salts, have been recognized as promising antibiotic alternatives in poultry nutrition. Their roles in reducing pathogenic bacteria and maintaining gastrointestinal tract health are highlighted, contributing to better growth performance and welfare of livestock (Melaku et al., 2021).
Bioproduction of Butyric Acid
The microbial fermentation process for butyric acid production has gained attention due to its environmental friendliness compared to chemical synthesis. Advanced strategies have been developed to enhance butyric acid production, including bioprocess techniques and metabolic engineering methods, offering a sustainable alternative for its production (Luo et al., 2018).
Medical Imaging Applications
Butenedioic acid derivatives, like 4-(p-iodophenyl)butyric acid, have been synthesized for use in single-photon emission computed tomography imaging. These derivatives demonstrate potential as versatile theranostic agents with improved pharmacokinetic properties, mainly due to their effective binding to albumin and good stability (Wen et al., 2019).
properties
IUPAC Name |
but-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048157 | |
Record name | 2-Butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS] | |
Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (Z)-, homopolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
10.0 [mmHg] | |
Record name | 2-Butenedioic acid (Z)-, homopolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Butenedioic acid | |
CAS RN |
26099-09-2, 6915-18-0 | |
Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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